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Abstract
This document provides a comprehensive guide for the laboratory synthesis of 9-amino-

1,2,3,4-tetrahydroacridine, commonly known as tacrine. Tacrine was the first centrally-acting

cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease.[1][2]

Its synthesis is a staple in medicinal chemistry and serves as an excellent case study in

heterocyclic chemistry. This guide details a robust and high-yield protocol based on the acid-

catalyzed Friedländer annulation, offering in-depth explanations of the reaction mechanism,

step-by-step procedures for synthesis and purification, and methods for analytical

characterization. It is intended for researchers and professionals in chemical synthesis and

drug development.

Introduction and Scientific Background
9-amino-1,2,3,4-tetrahydroacridine (Tacrine) is a reversible inhibitor of both

acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] By inhibiting these

enzymes, it increases the levels of the neurotransmitter acetylcholine in the brain, which is

crucial for memory and cognitive function. This mechanism formed the basis for its use in

managing mild to moderate dementia associated with Alzheimer's disease.[1]
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The synthesis of the tacrine scaffold is most effectively achieved through the Friedländer

annulation, a classic reaction in organic chemistry that constructs quinoline rings.[4][5] This

application note focuses on a well-established variant where 2-aminobenzonitrile and

cyclohexanone undergo a one-pot condensation reaction catalyzed by a strong acid, such as

p-toluenesulfonic acid, in a high-boiling solvent.[6][7] This method is favored for its operational

simplicity and consistently high yields, often exceeding 90%.[7][8]

Understanding the underlying mechanism is key to successful synthesis. The reaction

proceeds via an initial acid-catalyzed condensation between the amino group of 2-

aminobenzonitrile and the carbonyl group of cyclohexanone, followed by a series of cyclization

and dehydration steps to form the fused heterocyclic system. This guide will elucidate these

steps, providing a clear rationale for the chosen reagents and conditions.

Reaction Mechanism: The Friedländer Annulation
Pathway
The synthesis of 9-amino-1,2,3,4-tetrahydroacridine from 2-aminobenzonitrile and

cyclohexanone is a prime example of the Friedländer synthesis, a powerful method for

constructing quinoline and, in this case, acridine systems.[5][9] The reaction is catalyzed by a

strong acid, typically p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl group of

cyclohexanone, making it more susceptible to nucleophilic attack.

The key mechanistic steps are outlined below:

Initial Condensation: The aromatic amine of 2-aminobenzonitrile acts as a nucleophile,

attacking the activated carbonyl carbon of cyclohexanone. This is followed by dehydration to

form an enamine intermediate.

Intramolecular Cyclization: The enamine then undergoes an intramolecular electrophilic

attack on the nitrile group. This critical ring-closing step forms the new six-membered

nitrogen-containing ring.

Tautomerization: A final proton transfer and tautomerization result in the stable aromatic 9-

amino-1,2,3,4-tetrahydroacridine structure.
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The choice of a high-boiling solvent like xylene is crucial as it allows the reaction to be

conducted at the elevated temperatures required to drive the dehydration and cyclization steps

to completion.[7][10]
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Caption: Reaction pathway for the synthesis of Tacrine.
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Materials and Methods
Reagents and Equipment

Reagent/Ma
terial

Formula
MW ( g/mol
)

Purity Supplier Notes

2-

Aminobenzon

itrile

C₇H₆N₂ 118.14 ≥98%
Sigma-

Aldrich
-

Cyclohexano

ne
C₆H₁₀O 98.14 ≥99%

Sigma-

Aldrich
-

p-

Toluenesulfon

ic acid

monohydrate

C₇H₈O₃S·H₂

O
190.22 ≥98.5%

Sigma-

Aldrich
Acid catalyst

Xylenes

(mixed

isomers)

C₈H₁₀ 106.16 Anhydrous
Sigma-

Aldrich

Reaction

solvent

Sodium

Hydroxide

(NaOH)

NaOH 40.00 Pellets
Fisher

Scientific
For workup

Dichlorometh

ane (CH₂Cl₂)
CH₂Cl₂ 84.93 ACS Grade

Fisher

Scientific

Extraction

solvent

Anhydrous

Magnesium

Sulfate

(MgSO₄)

MgSO₄ 120.37 -
Fisher

Scientific
Drying agent

Activated

Charcoal
C 12.01 Decolorizing

Fisher

Scientific

For

purification

Celite®

(Diatomaceo

us earth)

- - -
Sigma-

Aldrich
Filtration aid

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equipment:

Round-bottom flask (500 mL) with a magnetic stir bar

Reflux condenser

Heating mantle with temperature control

Separatory funnel (500 mL)

Büchner funnel and filter flask

Rotary evaporator

Standard laboratory glassware

Safety Precautions
Hazard Warning: 9-Amino-1,2,3,4-tetrahydroacridine and its salts are toxic and suspected

carcinogens.[11][12] All operations must be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety

goggles, must be worn at all times.[13] Avoid inhalation of dust and vapors.[12]

Chemical Hazard Statements

9-Amino-1,2,3,4-tetrahydroacridine

Toxic if swallowed, in contact with skin, or if

inhaled. Causes skin and eye irritation. May

cause respiratory irritation. Suspected of

causing cancer.[11][12]

Xylenes
Flammable liquid and vapor. Harmful in contact

with skin or if inhaled. Causes skin irritation.

p-Toluenesulfonic acid Causes severe skin burns and eye damage.

Dichloromethane
Suspected of causing cancer. Causes skin and

serious eye irritation.
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Refer to the Material Safety Data Sheets (MSDS) for all chemicals before starting the

experiment.[13][14] Spills should be cleaned immediately following established laboratory

procedures.[15] All chemical waste must be disposed of in properly labeled containers

according to institutional guidelines.

Detailed Experimental Protocol
This protocol is designed to produce a high yield of 9-amino-1,2,3,4-tetrahydroacridine free

base.[7][8][10]

Synthesis Workflow
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1. Reaction Setup
Combine 2-aminobenzonitrile,
p-TsOH, and xylenes in flask.

2. Reagent Addition
Heat to reflux. Add cyclohexanone

dropwise over 30 min.

3. Reflux
Maintain reflux at ~145°C

for 12-15 hours.

4. Isolation of Salt
Cool to room temp. Filter the

precipitated p-toluenesulfonate salt.

5. Basification
Suspend salt in water/CH₂Cl₂.
Add 2M NaOH until pH > 11.

6. Extraction
Separate layers. Extract aqueous

phase with CH₂Cl₂.

7. Purification
Combine organic layers, treat with

charcoal, dry over MgSO₄.

8. Final Product
Filter through Celite. Evaporate

solvent to yield solid tacrine free base.

9. Characterization
Analyze by TLC, NMR, MS,

and Melting Point.

Click to download full resolution via product page

Caption: Step-by-step experimental workflow.
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Step-by-Step Procedure
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and a dropping funnel, add 2-aminobenzonitrile (11.8 g, 0.1 mol), p-

toluenesulfonic acid monohydrate (20.0 g, 0.105 mol), and 150 mL of xylenes.

Reagent Addition: Begin stirring and heat the mixture to reflux (approx. 140-145°C) using a

heating mantle. Once refluxing, add cyclohexanone (10.3 mL, 0.1 mol) dropwise from the

dropping funnel over 30 minutes.

Reaction Execution: Maintain the mixture at a vigorous reflux with continuous stirring for 12-

15 hours.[7][8] The reaction can be monitored by Thin Layer Chromatography (TLC) for the

disappearance of 2-aminobenzonitrile.

Isolation of the Product Salt: After the reaction is complete, cool the flask to room

temperature. The product will precipitate as the p-toluenesulfonate salt. Collect the solid

precipitate by vacuum filtration using a Büchner funnel and wash the filter cake with a small

amount of cold acetone or xylenes to remove impurities.

Conversion to Free Base: Transfer the filtered salt to a beaker or flask containing 100 mL of

dichloromethane and 100 mL of water. While stirring vigorously, slowly add 2M aqueous

sodium hydroxide solution until the pH of the aqueous layer is greater than 11. Continue

stirring for 30 minutes until all the solid has dissolved and transferred into the organic layer.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer.

Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

Purification: Combine all the organic extracts. Add 1 g of activated charcoal and stir for 15

minutes to decolorize the solution.[7] Add anhydrous magnesium sulfate to the solution to

remove residual water.

Final Product Isolation: Filter the mixture through a pad of Celite® to remove the charcoal

and drying agent. Rinse the Celite pad with a small amount of dichloromethane. Concentrate

the filtrate using a rotary evaporator to yield 9-amino-1,2,3,4-tetrahydroacridine as a solid.

The expected yield is typically >90%.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://data.epo.org/publication-server/rest/v1.0/publication-dates/19920826/patents/EP0500006NWA1/document.html
https://data.epo.org/publication-server/rest/v1.0/publication-dates/19961106/patents/EP0500006NWB1/document.html
https://data.epo.org/publication-server/rest/v1.0/publication-dates/19920826/patents/EP0500006NWA1/document.html
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://data.epo.org/publication-server/rest/v1.0/publication-dates/19920826/patents/EP0500006NWA1/document.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques.

Parameter Expected Result

Appearance Off-white to pale yellow solid

Yield >90% (e.g., >17.8 g)

Melting Point 183-185 °C

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 8.05 (d, 1H), 7.80 (d, 1H), 7.55 (t, 1H),

7.30 (t, 1H), 4.50 (br s, 2H, -NH₂), 3.05 (t, 2H),

2.75 (t, 2H), 1.95 (m, 2H), 1.85 (m, 2H).

Mass Spectrometry (ESI+) m/z: 199.12 [M+H]⁺

Purity (GC/HPLC) >99% after purification.[7][10]

Conclusion
The protocol described provides a reliable and high-yield method for the laboratory synthesis of

9-amino-1,2,3,4-tetrahydroacridine (tacrine). By leveraging the Friedländer annulation, this

procedure offers an efficient pathway to a historically significant medicinal compound. Strict

adherence to the outlined safety precautions is essential due to the toxic nature of the product.

The provided characterization data serves as a benchmark for verifying the successful

synthesis and purity of the final compound.

References
Apollo Scientific. (2022).
Cerveny, L., & Ruzicka, V. (n.d.). Process for preparing 9-amino-1,2,3,4-tetrahydroacridine.
Google Patents. (Patent No. CZ280649B6).
Cole-Parmer. (n.d.). Material Safety Data Sheet - 9-Aminoacridine hydrochloride
monohydrate, 98%.
Camps, P., El Achab, R., Morral, J., Muñoz-Torrero, D., Badia, A., Baños, J. E., Vivas, N. M.,
Barril, X., Orozco, M., & Luque, F. J. (2000). SAR of 9-Amino-1,2,3,4-tetrahydroacridine-
Based Acetylcholinesterase Inhibitors: Synthesis, Enzyme Inhibitory Activity, QSAR, and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://data.epo.org/publication-server/rest/v1.0/publication-dates/19920826/patents/EP0500006NWA1/document.html
https://patents.google.com/patent/RU2076099C1/en
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-Based CoMFA of Tacrine Analogues. Journal of Medicinal Chemistry, 43(10),
2007–2018.
Cerveny, L., Marhoul, A., & Ruzicka, V. (n.d.). Method of synthesis of 9-amino-1,2,3,4-
tetrahydroacridine. Google Patents. (Patent No. RU2076099C1).
Camps, P., El Achab, R., Morral, J., Muñoz-Torrero, D., Badia, A., Baños, J. E., Vivas, N. M.,
Barril, X., Orozco, M., & Luque, F. J. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-
based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and
structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(10), 2007-
18.
Shutske, G. M. (1992). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.
European Patent Office. (Patent No. EP 0 500 006 A1).
Drukarch, B., Kits, K. S., Van der Meer, E. G., Lodder, J. C., & Stoof, J. C. (1987). 9-Amino-
1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease,
inhibits acetylcholinesterase activity and slow outward K+ current. European Journal of
Pharmacology, 141(1), 153–157.
Osterrieder, W., & Ravens, U. (1987). 9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent
blocker of cardiac potassium channels. British Journal of Pharmacology, 92(3), 521–525.
Shutske, G. M. (1996). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.
European Patent Office. (Patent No. EP 0 500 006 B1).
Peters, J. A., van der Meer, E. G., & van der Wansem, P. B. (1989). Some Actions of 9-
Amino-1,2,3,4-Tetrahydroacridine (THA) on Cholinergic Transmission and Membrane
Currents in Rat Sympathetic Ganglia. Neuroscience, 31(1), 145-153.
Zhang, A., & Zheng, C. (2005). Synthesis of derivatives of 9-amino-1,2,3,4-
tetrahydroacridine. Beijing Ligong Daxue Xuebao/Transaction of Beijing Institute of
Technology, 25(2), 169-171.
Manzoor, S., Bokhari, H., & Parveen, Z. (2018). Synthesis of 9-Aminoacridine Derivatives as
Anti-Alzheimer Agents. Medicinal Chemistry, 14(5), 525-531.
Albert, A., & Ritchie, B. (1943). 9-Aminoacridine. Organic Syntheses, 23, 5.
Kumar, A., Kumar, M., Kumar, D., & Singh, J. (2020). Synthesis of 1,2,3,4-
tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual
cholinesterase and α-glucosidase inhibitors. RSC Advances, 10(45), 26868-26877.
Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia.
Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009).
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions
for Homocyclic Ring Formations (pp. 399-441). John Wiley & Sons, Inc.
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia.
Yildirim, I., & Tascıoglu, S. (2013). Purification of acetylcholinesterase by 9-amino-1,2,3,4-
tetrahydroacridine from human erythrocytes. Preparative Biochemistry & Biotechnology,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


43(2), 146-158.
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
Kelly, J. X., Smilkstein, M. J., Brun, R., Wittlin, S., Cooper, R. A., & Riscoe, M. K. (2009).
Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant
Plasmodium falciparum.
SynArchive. (n.d.). Ullmann Condensation.
National Center for Biotechnology Information. (n.d.). 9-Chloro-1,2,3,4-tetrahydroacridine.
PubChem.
Zacharias, D. E., & Glusker, J. P. (1988). 9-Amino-1,2,3,4-tetrahydroacridine Hydrochloride
Monohydrate (THA.HCl). Acta Crystallographica Section C, 44(9), 1656-1658.
Zong, Z., Wang, Z., & Li, Y. (2024). Iron‐Catalyzed Transfer Hydrogenation: Divergent
Synthesis of Quinolines and Quinolones from ortho‐Nitrobenzyl Alcohols. Asian Journal of
Organic Chemistry, 13(1), e202300539.
Wikipedia contributors. (2023). Ullmann reaction. Wikipedia.
Manske, R. H. (2011). The Friedländer Synthesis of Quinolines. In Organic Reactions. John
Wiley & Sons, Inc.
Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND
APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
National Center for Biotechnology Information. (n.d.). 9-Amino-1,2,3,4-tetrahydroacridine
hydrate. PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

2. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's
disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC
[pmc.ncbi.nlm.nih.gov]

4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

5. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-body
https://www.benchchem.com/product/b1593851?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jm990971t
https://pubmed.ncbi.nlm.nih.gov/2444444/
https://pubmed.ncbi.nlm.nih.gov/2444444/
https://pubmed.ncbi.nlm.nih.gov/2444444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10852649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10852649/
https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis
https://www.researchgate.net/publication/230778131_Friedlander_Annulation_in_the_Synthesis_of_Azaheterocyclic_Compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. CZ280649B6 - Process for preparing 9-amino-1,2,3,4-tetrahydroacridine - Google Patents
[patents.google.com]

7. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006
[data.epo.org]

8. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006
[data.epo.org]

9. organicreactions.org [organicreactions.org]

10. RU2076099C1 - Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine - Google
Patents [patents.google.com]

11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

12. chemicalbook.com [chemicalbook.com]

13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

14. tcichemicals.com [tcichemicals.com]

15. 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE |
CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

To cite this document: BenchChem. [Laboratory preparation of 9-amino-1,2,3,4-
tetrahydroacridine.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593851#laboratory-preparation-of-9-amino-1-2-3-4-
tetrahydroacridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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